1-Dimethylamino-2-propanol
Description
Historical Context and Significance in Organic Synthesis
The development of 1-dimethylamino-2-propanol is rooted in the broader exploration of amino alcohols and their synthetic applications. Early research in the mid-20th century focused on establishing efficient synthetic routes for various N,N-dimethylamino alcohols. One of the initial methods for preparing such compounds involved the reaction of an amino alcohol with an aldehyde, like formaldehyde (B43269), often in the presence of formic acid or through catalytic hydrogenation. google.com A common industrial synthesis method involves the reaction of propylene (B89431) oxide with dimethylamine (B145610). chembk.com
In organic synthesis, this compound serves as a valuable building block. wikipedia.orghimedialabs.com Its bifunctionality allows it to act as both a base and a nucleophile, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sarchemlabs.comlookchem.com For instance, it is a known precursor in the synthesis of certain medications. sarchemlabs.com
Isomeric Considerations and Stereochemical Aspects
This compound possesses a chiral center at the second carbon atom, the one bearing the hydroxyl group. This means it can exist as two non-superimposable mirror images, or enantiomers: (S)-(+)-1-dimethylamino-2-propanol and (R)-(-)-1-dimethylamino-2-propanol.
The stereochemistry of these isomers is crucial, particularly in the synthesis of pharmaceuticals where one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. The production of enantiomerically pure compounds is therefore of high importance.
A significant application demonstrating the importance of its stereochemistry is in the synthesis of optically active methadones. google.com Enzymatic resolution is a key technique used to separate the racemic mixture of this compound. This process often involves the use of lipases to selectively acylate one of the enantiomers, allowing for the separation of the resulting ester from the unreacted alcohol. google.comlookchem.com For example, lipase-catalyzed transesterification with an ester like vinyl propionate (B1217596) can be used to produce (S)-1-dimethylamino-2-propanol and the R-ester of this compound. google.com These separated, optically pure isomers can then be used to synthesize the respective (S)-(+)-methadone and (R)-(-)-methadone. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO |
| Molar Mass | 103.16 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 121-127 °C |
| Melting Point | -85 °C |
| Density | ~0.84-0.91 g/mL at 20-25 °C |
| Water Solubility | Miscible |
Note: Exact values may vary slightly depending on the source and purity.
Current Research Landscape and Emerging Applications
The utility of this compound and its derivatives continues to expand into new areas of research and application.
Catalysis: The chiral forms of this compound and its derivatives are widely used as chiral auxiliaries and catalysts in asymmetric synthesis. chembk.com They can coordinate with metal catalysts to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer. For instance, it has been used in the preparation of palladium dichloride catalysts. sigmaaldrich.com Its derivatives are also used as ligands in coordination complexes, such as bis(dimethylamino-2-propoxy)copper(II), which is utilized in catalysis for cross-coupling reactions and polymerization. ereztech.com
CO2 Capture: In the field of environmental chemistry, there is growing interest in using aqueous solutions of this compound for carbon dioxide (CO2) capture. researchgate.net Studies have investigated its CO2 absorption capacity, kinetics, and heat of absorption, suggesting it as a potentially promising solvent for this application due to its high reactivity and absorption capacity. researchgate.netbit.edu.cn Blends with other amines, such as monoethanolamine (MEA), are also being explored to enhance performance. researchgate.net
Materials Science: this compound has found applications in materials science. It has been used in the synthesis of novel phthalocyanine (B1677752) compounds and homoleptic nickel(II) aminoalkoxides. sigmaaldrich.com Additionally, it is used in the formulation of inks and coatings. eastman.com
Pharmaceutical and Biochemical Research: Beyond its role as a synthetic intermediate, this compound is also investigated for its own biological properties. It has been identified as an inhibitor of choline (B1196258) uptake and a protector against mechlorethamine (B1211372) cytotoxicity, making it a compound of interest in neurochemical and pharmaceutical research. himedialabs.comlookchem.comchemicalbook.com The (S)-enantiomer, in particular, is a key intermediate in the synthesis of duloxetine, an antidepressant. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031210 | |
| Record name | Dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
108-16-7 | |
| Record name | 1-(Dimethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimepranol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethylamino)-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEPRANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX17195H4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies of 1 Dimethylamino 2 Propanol
Classical and Contemporary Synthetic Routes to 1-Dimethylamino-2-propanol
Traditional and modern methods for synthesizing this compound often rely on accessible starting materials and well-understood reaction mechanisms.
Nucleophilic substitution is a fundamental process in the synthesis of this compound, where dimethylamine (B145610) acts as the nucleophile. smolecule.com The amine attacks an electrophilic carbon atom on a three-carbon progenitor, displacing a leaving group to form the final product. This approach is central to several of the most common synthetic methods.
A prevalent and industrially favored method for producing this compound and its derivatives involves the reaction of epichlorohydrin (B41342) with dimethylamine. smolecule.com This reaction proceeds via a nucleophilic ring-opening of the epoxide ring in epichlorohydrin by dimethylamine. The process is typically conducted in an aqueous or organic medium. smolecule.com To ensure the reaction goes to completion, a 2:1 molar ratio of dimethylamine to epichlorohydrin is often utilized. googleapis.com The reaction is generally carried out at moderate temperatures, for instance between 0°C and 20°C, or up to 60°C for certain derivatives. googleapis.comgoogle.com This method is scalable and can produce high-purity products. smolecule.com
For the synthesis of a related compound, 1-dimethylamino-3-methylamino-2-propanol hydrochloride, dimethylamine is added dropwise to a solution of epichlorohydrin in methanol (B129727) at 5°C. prepchem.com
Table 1: Reaction Conditions for Epichlorohydrin and Dimethylamine
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Reactants | Epichlorohydrin, Dimethylamine | |
| Reaction Type | Nucleophilic ring-opening | |
| Molar Ratio (DMA:EPI) | 2:1 | googleapis.com |
| Temperature | 0°C to 60°C | googleapis.comgoogle.com |
| Medium | Aqueous or Organic |
| Time | ~1-2 hours | googleapis.com |
An alternative synthetic route uses a 1,3-dihalo-2-propanol, such as 1,3-dichloro-2-propanol (B29581) or 1,3-dibromo-2-propanol, which reacts with dimethylamine through nucleophilic substitution of the halogen atoms. google.com This method can be sourced from renewable biomass, as 1,3-dichloro-2-propanol (DCP) can be derived from the chlorination of glycerol (B35011), a byproduct of biodiesel production. researchgate.net The reaction of dimethylamine with 1,3-dichloro-2-propanol can achieve a yield of 80.6% with 99.6% purity under specific conditions. researchgate.net However, this pathway generally requires more strenuous conditions, such as higher temperatures (around 150°C for dibromopropane) and prolonged reaction times, compared to the epichlorohydrin route.
Table 2: Reaction Conditions for 1,3-Dihalo-2-propanol and Dimethylamine
| Parameter | Typical Range/Value | Source |
|---|---|---|
| Halohydrin | 1,3-dichloro-2-propanol | google.comresearchgate.net |
| Molar Ratio (DMA:DCP) | 5:1 | researchgate.net |
| Temperature | 80°C | researchgate.net |
| Reaction Time | 4 hours | researchgate.net |
| Yield | 80.6% | researchgate.net |
A more complex, multi-step approach involves the reduction of nitro-substituted intermediates. This method is less common for bulk production but is used for creating specialized derivatives. The process can involve the synthesis of a nitro-substituted propanone, followed by its reduction. For instance, (S)-3-(dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one can be reduced to the corresponding amine. epo.org This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst at low temperatures (0-8°C) under hydrogen pressure. epo.org Alternatively, a chemical reduction using granular tin and hydrochloric acid at temperatures between 35-50°C can be employed. epo.org The reduction of nitro groups to amines can also be performed using various reducing agents like hydrogen with a catalyst, formic acid, or ammonium (B1175870) formate (B1220265). researchgate.net
Enantioselective Synthesis of Chiral this compound
The production of specific enantiomers of this compound, such as (S)-(+)-1-Dimethylamino-2-propanol, is crucial for its application as a chiral auxiliary in asymmetric synthesis.
Asymmetric catalysis plays a key role in producing enantiomerically pure forms of this compound. diva-portal.org Rather than creating a racemic mixture and then separating it, these methods aim to directly synthesize the desired stereoisomer.
A common strategy involves starting with a chiral precursor. For example, (S)-(+)-1-Dimethylamino-2-propanol can be synthesized from (S)-(+)-1-amino-2-propanol. The synthesis proceeds by methylating the primary amine. One approach is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to achieve methylation. Another method involves reacting the chiral amino alcohol with formaldehyde to form an iminium intermediate, which is then reduced. This reduction can be accomplished through catalytic hydrogenation, for example, using a ruthenium on carbon catalyst under a hydrogen atmosphere at elevated temperature and pressure, to yield the final chiral product with high enantiomeric purity.
The development of chiral catalysts is a broad field focused on facilitating reactions that produce a specific enantiomer in excess. diva-portal.orgunivpancasila.ac.id While many applications use chiral amino alcohols like this compound as ligands for these catalysts, the principles of asymmetric catalysis also underpin the synthesis of the chiral alcohol itself, often through the asymmetric hydrogenation of a prochiral ketone. sigmaaldrich.comacs.org
Chiral Induction Methods
This compound is a valuable chiral auxiliary in asymmetric synthesis, a process crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. Its chiral center provides a specific three-dimensional environment that helps to stabilize the transition states of a reaction, thereby directing the stereochemical outcome to favor the formation of one enantiomer over the other.
A key method for obtaining enantiomerically pure forms of this compound is through enzymatic resolution. This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture. For instance, the enzymatic resolution of racemic this compound can be achieved through enzyme-catalyzed transesterification in the presence of an ester, such as vinyl propionate (B1217596). google.com This process yields (S)-1-dimethylamino-2-propanol and the (R)-ester of this compound, which can then be separated. google.com A variety of lipases, such as Novozym® 435 (from Candida antarctica), have proven effective for this transformation. google.com The separated enantiomers can then be used to synthesize optically active drugs like S-(+)-methadone and R-(-)-methadone. google.com
The principle of using chiral molecules to direct the formation of specific structures is known as chiral induction. While this compound itself can be resolved, it also serves as a template or auxiliary to induce chirality in other systems. For example, chiral organic molecules like amines and alcohols can be used as templates to induce the crystallization of chiral 3D lead halide perovskites. acs.org This process involves the chiral template directing the alignment of the resulting crystal structure. acs.org Similarly, chiral auxiliaries appended to a reactant molecule can induce stereoselectivity in photochemical reactions, especially within a confined space like a supramolecular capsule, which restricts molecular motion and forces a selective conformation. nih.gov
The broader field of asymmetric synthesis relies heavily on such methods. Transition metal-catalyzed asymmetric hydrogenation, for example, uses chiral ligands to create enantioenriched amines from unsaturated precursors like imines. acs.org The success of these reactions often depends on the specific pairing of the metal catalyst, the chiral ligand, and the substrate. acs.org Non-covalent interactions with chiral additives, such as protected amino acids, can also induce a preferred helical structure in polymers, demonstrating that chirality can be transferred through space without direct bonding. researchgate.net
Functionalization and Derivatization of this compound
The presence of both a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂) group allows this compound to undergo a variety of functionalization and derivatization reactions, making it a versatile intermediate in organic and materials synthesis. lookchem.com
Synthesis of Novel Alkoxylated Phthalocyanine (B1677752) Compounds
This compound serves as a key reagent in the synthesis of complex, unsymmetrical phthalocyanine compounds. A novel pathway utilizing transetherification has been developed to create these structures. acs.org The process involves the cyclic tetramerization of a 4,5-di(alkoxyl)phthalonitrile in refluxing this compound, which acts as both a solvent and a reactant. acs.org This reaction, conducted in the presence of lithium, leads to the formation of unsymmetrical metal-free phthalocyanines where one of the alkoxy groups is replaced by a dimethylaminopropoxy group. acs.org
Subsequent metal insertion, for example with copper(II) acetate (B1210297) in dimethylformamide (DMF), yields the corresponding unsymmetrical metallophthalocyanine complexes in good yields. acs.org These novel compounds have been characterized using various spectroscopic methods, including ¹H NMR, electronic absorption, IR, and mass spectroscopy. acs.org
Table 1: Synthesis of Unsymmetrical Phthalocyanines using this compound
| Precursor | Reagent/Solvent | Product Type | Metal Insertion | Final Product Example | Reference |
|---|
Formation of Aminoalkoxide Complexes
The hydroxyl group of this compound can be deprotonated to form an aminoalkoxide ligand, which readily coordinates with various metals to form stable complexes. These complexes have applications in materials science, for instance, as precursors for the deposition of thin films. rsc.org
Aluminum and Gallium Complexes: this compound reacts with trimethylaluminum (B3029685) (Me₃Al) and trimethylgallium (B75665) (Me₃Ga) to produce dimeric aminoalkoxide complexes of the type [Me₂MOR]₂, where OR is the deprotonated this compound ligand. researchgate.net X-ray diffraction studies of these complexes reveal a central four-membered M₂O₂ ring, with the metal atoms achieving five-coordination through a dative bond from the nitrogen atom of the dimethylamino group. researchgate.nettandfonline.com
Tin Complexes: Tin(II) aminoalkoxide complexes, such as Sn(dmamp)₂ (where dmamp = 1-dimethylamino-2-methyl-2-propanolate), have been synthesized and investigated as precursors for Atomic Layer Deposition (ALD) of tin(II) oxide (SnO) thin films. rsc.orggoogle.com These complexes are often volatile liquids, which is a desirable property for ALD precursors. google.com
Copper Complexes: Novel bis(aminoalkoxide) Cu(II) complexes have been synthesized through an alcohol exchange reaction between copper(II) methoxide (B1231860) and aminoalcohols like this compound. bohrium.com These complexes have been studied as potential precursors for Metal Organic Chemical Vapor Deposition (MOCVD) of copper thin films, as they can be thermally decomposed to produce pure metallic copper. bohrium.com
Table 2: Examples of Aminoalkoxide Complexes from this compound
| Metal Precursor | Aminoalkohol | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Trimethylgallium (Me₃Ga) | This compound | Dimeric [Me₂GaOCH(CH₃)CH₂NMe₂]₂ | --- | researchgate.net |
| SnCl₂ / Li[N(SiMe₃)₂] | 1-Dimethylamino-2-methyl-2-propanol | Monomeric or Dimeric Sn(II) complexes | Precursor for SnO thin films (ALD) | rsc.orggoogle.com |
Derivatization for Ester Synthesis
This compound can be converted into its corresponding esters through derivatization of its hydroxyl group. A significant application of this reaction is in the chiral resolution of the alcohol. As mentioned previously, enzyme-catalyzed transesterification is a highly effective method. google.com
In a typical procedure, racemic this compound is reacted with an acyl donor, like vinyl propionate, in the presence of an immobilized lipase. google.com The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) as the unreacted alcohol. google.com The resulting mixture of the R-ester and S-alcohol can then be separated, typically by distillation, providing access to both enantiomerically enriched forms. google.com This separation is a critical step in the synthesis of chiral pharmaceuticals. google.com
Polycondensation Reactions
Polycondensation is a type of polymerization reaction that involves the joining of monomer units with the elimination of a small molecule, such as water or methanol. While detailed studies on the homopolymerization of this compound are not widely reported, its structural analog, 1,3-bis(dimethylamino)-2-propanol, is known to undergo polycondensation with reagents like epichlorohydrin to form polyammonium resins. smolecule.com These reactions typically involve the nucleophilic attack of the amino groups on the electrophilic sites of the co-monomer. smolecule.com The study of such reactions in aqueous solutions has shown that the association of reagents through hydrogen bonding can significantly influence the reaction kinetics and the structure of the resulting polymer. researchgate.net This suggests that this compound, with its reactive amino and hydroxyl groups, could potentially participate in similar polycondensation reactions to create functional polymers. rsc.org
Catalytic and Ligand Applications of 1 Dimethylamino 2 Propanol
1-Dimethylamino-2-propanol as a Chiral Auxiliary in Asymmetric Synthesis
This compound is widely employed as a chiral auxiliary in asymmetric synthesis. In this capacity, the chiral molecule is temporarily incorporated into a substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows for the formation of stable, ordered transition states, which is fundamental to its function.
Stereocontrol in Organic Transformations
The structural features of this compound are instrumental in achieving stereocontrol in various organic transformations. The hydroxyl and dimethylamino groups can coordinate to reagents, creating a rigid chiral environment around the reaction center. This steric and electronic influence dictates the facial selectivity of approaching reagents, leading to the preferential formation of one stereoisomer.
A notable application is in the synthesis of optically active methadones. google.com The process involves the enzymatic resolution of racemic this compound to yield the pure S-enantiomer. google.com This enantiomerically pure alcohol is then converted through a series of steps, where its defined stereochemistry directs the formation of the final S-(+)-methadone product. google.com This control is crucial as different enantiomers of a drug can have vastly different pharmacological activities. It has also been evaluated in asymmetric Diels-Alder reactions, where chiral amino alcohols derived from other auxiliaries have shown high degrees of stereochemical induction. sfu.ca
Influence on Enantioselectivity
The primary function of a chiral auxiliary is to induce high enantioselectivity in a chemical reaction, and this compound is effective in this role. By creating a diastereomeric intermediate, the energy difference between the transition states leading to the two possible enantiomeric products is magnified, resulting in one being formed in significant excess.
In the enzymatic resolution of racemic this compound itself, high enantioselectivity is achieved. For instance, using Novozym 435 with vinyl propionate (B1217596), the reaction can be controlled to proceed to approximately 50% conversion, yielding the S-alcohol with high optical purity and the corresponding R-ester. google.com This demonstrates the high level of enantiomeric discrimination achievable. In the synthesis of a new anti-cancer drug, the use of (S)-(+)-1-Dimethylamino-2-propanol as a chiral auxiliary enabled researchers to achieve an enantiomeric excess of over 90%, highlighting its effectiveness in pharmaceutical applications.
Table 1: Enantioselectivity in Reactions Involving this compound
| Reaction | Chiral Source | Result | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Enzymatic Resolution | Novozym 435 | Separation of racemic this compound | High optical purity of S-alcohol | google.com |
| Chiral Drug Synthesis | (S)-(+)-1-Dimethylamino-2-propanol | Synthesis of a new anti-cancer drug | > 90% |
This compound Derived Ligands in Metal Catalysis
The utility of this compound extends to the synthesis of chiral ligands for transition-metal catalysis. The amino and alcohol functionalities serve as effective coordination sites for a wide range of metals. By modifying these functional groups, a diverse library of ligands can be generated for various catalytic applications.
Design and Synthesis of Organometallic Complexes
Organometallic complexes are compounds containing at least one metal-to-carbon bond. mlsu.ac.in Ligands derived from this compound can stabilize metal centers and influence their catalytic activity and selectivity. The synthesis of these complexes typically involves reacting the amino alcohol ligand, or a derivative, with a suitable metal precursor. nih.govacs.org For example, related amino alcohols can serve as ligand precursors for transition metals like palladium, where the dimethylamino and hydroxyl groups donate electrons to stabilize the metal center. The resulting organometallic compounds often possess unique properties, such as structural diversity and the potential for ligand exchange, which are beneficial for medicinal chemistry and catalysis. nih.gov
In one study, heterometallic complexes were synthesized using the related ligand 1,3-bis(dimethylamino)-2-propanolato (bdmap) with copper(II) and alkaline-earth metals. acs.org These complexes demonstrate how amino alcohol ligands can bridge multiple metal centers, creating intricate and stable structures. acs.org
Applications in Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Ligands play a critical role in these reactions by influencing the efficiency and selectivity of the catalyst. Ligands derived from amino alcohols are known to be effective in various cross-coupling reactions. sigmaaldrich.com For instance, ligands derived from 1,3-Bis(dimethylamino)-2-propanol are used in palladium-catalyzed cross-coupling reactions, where they stabilize the palladium center. While specific examples detailing ligands from this compound in cross-coupling are less common in the searched literature, the principle is well-established for similar amino alcohol structures. These electron-rich ligands can enhance the catalytic activity of metals like palladium in forming C-C, C-N, and C-O bonds. sigmaaldrich.com
Role in Polymerization Processes
This compound and its derivatives can also function as catalysts or co-catalysts in polymerization reactions. An aminimide derived from this compound and benzoylformic acid has been shown to act as an efficient thermal latent base catalyst for the polymerization of epoxides. lookchem.com This type of catalyst offers the advantage of a long pot life combined with rapid polymerization at elevated temperatures. lookchem.com
In materials science, this compound has been used in an ink formulation with silver nitrate (B79036) for the inkjet printing of conductive silver patterns on polymer substrates at low temperatures. acs.orgresearchgate.net In this process, the this compound likely acts as a complexing agent and a reducing agent upon heating, facilitating the conversion of silver nitrate to metallic silver at temperatures as low as 100 °C. acs.orgresearchgate.net
Table 2: Applications of this compound in Polymerization and Material Synthesis
| Application | Compound/System | Role/Function | Outcome | Reference |
|---|---|---|---|---|
| Epoxide Polymerization | Aminimide from this compound | Thermal latent base catalyst | Efficient polymerization with long pot life | lookchem.com |
| Conductive Patterning | AgNO3/1-Dimethylamino-2-propanol Ink | Complexing and reducing agent | Fabrication of silver conductive lines at 100°C | acs.orgresearchgate.net |
Catalytic Conversion of Carboxylic Acid Derivatives
This compound possesses both a tertiary amine and a secondary alcohol functional group, which allows it to participate in the catalytic conversion of carboxylic acid derivatives through several mechanisms. The tertiary amine can function as a Brønsted base, deprotonating carboxylic acids to form carboxylate anions. This activation increases the nucleophilicity of the carboxylate, facilitating reactions such as esterification or amidation.
Furthermore, the hydroxyl group of this compound can act as a nucleophile itself, participating directly in transesterification reactions. In the presence of a suitable catalyst, it can displace other alcohol moieties from an ester. While specific, high-yield catalytic cycles focusing solely on this compound for these conversions are not extensively documented in dedicated studies, its structural motifs are found in more complex catalytic systems. For instance, related amino alcohols like 1-amino-2-propanol are utilized as reactants in amidation reactions for creating bio-based polyurethanes, highlighting the reactivity of the amino alcohol scaffold. chemicalbook.comchemdad.com
The dual functionality of this compound makes it a versatile building block and potential catalyst in reactions involving carboxylic acid derivatives. Its basicity and nucleophilicity are key to its potential applications in this area of catalysis.
Olefin Addition Reactions
In the realm of olefin addition reactions, such as the Michael addition, this compound can serve as a basic organocatalyst. The tertiary amine group can abstract a proton from a pronucleophile (e.g., a malonic ester or a nitroalkane), generating a stabilized carbanion. This carbanion then acts as the nucleophile, adding to an activated olefin (an α,β-unsaturated carbonyl or nitro compound).
The general mechanism for a base-catalyzed Michael addition involving a catalyst like this compound is as follows:
Deprotonation: The tertiary amine of this compound deprotonates the acidic C-H bond of the pronucleophile.
Nucleophilic Attack: The resulting nucleophile attacks the β-carbon of the activated olefin.
Protonation: The intermediate enolate or nitronate is protonated, often by the protonated catalyst, to yield the final product and regenerate the catalyst.
While many organocatalytic systems for olefin addition reactions employ more complex chiral amines to achieve enantioselectivity, the fundamental role of the basic amine catalyst is exemplified by the potential action of this compound.
Carbonylation Reactions
This compound and its structural analogs are effective nucleophiles and ligands in metal-catalyzed carbonylation reactions. These reactions are crucial for the synthesis of a variety of carbonyl-containing compounds, including important heterocycles.
A significant application is in the palladium-catalyzed oxidative carbonylation of β-amino alcohols to produce oxazolidinones. For example, the related compound 1-amino-2-propanol undergoes this reaction to form 5-methyl-2-oxazolidinone. chemicalbook.comchemdad.com This transformation involves the incorporation of a carbonyl group from carbon monoxide into the amino alcohol backbone.
| Reactant | Catalyst System | Product | Application |
|---|---|---|---|
| 1-Amino-2-propanol | Pd(OAc)₂/I₂ | 5-Methyl-2-oxazolidinone | Synthesis of heterocyclic compounds |
Furthermore, this compound can react with phosgene (B1210022) (a source of a carbonyl group) in the presence of pyridine. acs.org This reaction forms a labile, cyclic N-acylium salt, which is a potent acylating agent capable of reacting with various nucleophiles. acs.org This demonstrates the ability of the amino and hydroxyl groups to work in concert to activate a carbonyl moiety. The use of this compound has also been noted in biphasic solvent systems for CO2 capture, which involves its reaction with a carbonyl-containing molecule. researcher.life
Organocatalysis with this compound
Mechanisms of Organocatalytic Activation
This compound can function as an organocatalyst through several distinct modes of activation, primarily leveraging its tertiary amine and hydroxyl groups.
Brønsted Base Catalysis: The tertiary amine is basic and can deprotonate acidic pronucleophiles, such as dicarbonyl compounds, nitroalkanes, or thiols. This generates a highly reactive nucleophile that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Lewis Base Catalysis: The lone pair of electrons on the nitrogen atom can act as a Lewis base, interacting with electrophilic species. For instance, it can activate silicon-containing reagents or other Lewis acidic centers.
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, activating electrophiles such as aldehydes or ketones by increasing their electrophilicity. It can also stabilize charged intermediates or transition states through hydrogen bonding, thereby lowering the activation energy of a reaction.
Dual Activation: The presence of both a basic site (amine) and a hydrogen-bonding site (hydroxyl) allows for the possibility of dual activation, where the catalyst interacts with both the nucleophile and the electrophile simultaneously. This bifunctional nature can lead to enhanced reactivity and selectivity.
The use of this compound in CO2 capture systems, where it acts as a base to react with CO2, is a practical example of its basic character in a chemical transformation. acs.orgresearchgate.net
| Activation Mode | Functional Group Involved | Role | Potential Applications |
|---|---|---|---|
| Brønsted Base | Tertiary Amine | Deprotonates pronucleophiles | Knoevenagel condensation, Michael addition, Aldol reaction |
| Lewis Base | Tertiary Amine | Activates electrophiles | Silylation reactions, Baylis-Hillman reaction |
| Hydrogen Bonding | Hydroxyl Group | Activates electrophiles, stabilizes transition states | Aldol reaction, Michael addition, Diels-Alder reaction |
Applications in Specific Organic Reactions
While this compound is not a commonly cited primary catalyst for major named organocatalytic reactions in the same way as proline or cinchona alkaloids, its basic properties make it a suitable catalyst for certain transformations. Its utility is often as a simple, non-chiral base catalyst.
One area of application is in reactions requiring a tertiary amine base, such as the Knoevenagel condensation . In this reaction, the amine would deprotonate an active methylene (B1212753) compound, which then condenses with an aldehyde or ketone. The subsequent elimination of water is often facilitated by the reaction conditions.
Additionally, it has been explored in the context of creating more sustainable materials. For example, it has been used in model exchange reactions for the development of non-isocyanate polyurethanes, where its role in carbamate (B1207046) chemistry is highlighted. ehu.eus
Although detailed studies on its application in a wide range of specific organic reactions are limited, the fundamental chemical properties of this compound position it as a viable and simple organocatalyst for base-mediated transformations.
Mechanistic Investigations and Reaction Kinetics Involving 1 Dimethylamino 2 Propanol
Reaction Mechanisms of 1-Dimethylamino-2-propanol
The reaction mechanisms of this compound are diverse, encompassing nucleophilic actions, redox pathways, and substitution reactions.
The dimethylamino group in this compound is a key center for nucleophilic activity. cymitquimica.com This reactivity allows the compound to engage in several important synthetic reactions. The lone pair of electrons on the nitrogen atom enables it to act as a nucleophile, attacking electron-deficient centers. This characteristic is fundamental to its use in various chemical syntheses. cymitquimica.comlookchem.com
For instance, the dimethylamino groups can participate in nucleophilic substitution reactions. A notable example is its reaction with epichlorohydrin (B41342), which leads to the formation of polyammonium resins through a nucleophilic ring-opening mechanism. google.com The basic nature of the dimethylamino group also allows it to partake in acid-base reactions and alkylation. cymitquimica.comontosight.ai
The hydroxyl group of this compound is susceptible to oxidation. This reaction typically results in the formation of the corresponding ketone, 1-(dimethylamino)acetone, or an aldehyde. The specific product depends on the oxidizing agent and reaction conditions employed.
Common oxidizing agents used for this transformation include chromium trioxide and pyridinium (B92312) chlorochromate. For example, using chromium trioxide in acetone (B3395972) or pyridinium chlorochromate in dichloromethane (B109758) can facilitate this oxidation. Studies on similar amino alcohols, such as 2-dimethylamino-2-methyl-1-propanol, have shown that photocatalytic degradation can also proceed via oxidation of the primary alcohol group, first to an aldehyde and then to a carboxylic acid, suggesting a potential parallel pathway for this compound. nih.gov
This compound can undergo reduction, although this is less common than its other reactions. The primary target for reduction is typically the hydroxyl group, which can be reduced to form a secondary amine. Powerful reducing agents such as lithium aluminum hydride are generally required to achieve this transformation. In a related context, the synthesis of similar diamino alcohol derivatives can involve the reduction of nitro-substituted amino alcohol intermediates using hydrogenation catalysts or chemical reducing agents.
The hydroxyl group of this compound can be readily substituted with other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives. This versatility makes it a valuable intermediate in organic synthesis. cymitquimica.comsmolecule.com
A prominent example is the reaction with thionyl chloride in a solvent like chloroform. google.com This reaction substitutes the hydroxyl group with a chlorine atom, yielding 1-dimethylamino-2-chloropropane hydrochloride. google.com This derivative is a key intermediate in the synthesis of methadone. google.com Other reagents, such as tosyl chloride in pyridine, can also be used to activate the hydroxyl group for substitution.
Kinetics of Reactions with this compound
The study of reaction kinetics provides quantitative insights into the rates and mechanisms of reactions involving this compound. A particularly well-studied area is its reaction with carbon dioxide.
This compound (abbreviated as 1DMA2P or DMA2P) has garnered significant attention for its potential use in post-combustion CO2 capture systems. smolecule.commdpi.com As a tertiary amine, it cannot form a carbamate (B1207046) directly with CO2 because it lacks a hydrogen atom on the nitrogen. researchgate.net Instead, it acts as a base to catalyze the hydration of CO2, leading to the formation of bicarbonate. researchgate.netacs.org
The kinetics of this homogeneous reaction in aqueous solutions have been investigated using techniques like the stopped-flow method. lookchem.comresearchgate.net The reaction is typically treated as a second-order reaction. researchgate.net Studies have measured the pseudo-first-order rate constant (k₀) and the second-order reaction rate constant (k₂) across various temperatures and amine concentrations. acs.orgresearchgate.net
Table 1: Kinetic Parameters for the Reaction of Amines with CO₂ This table presents a comparison of kinetic data for this compound (1DMA2P) and other common amines. The second-order rate constant (k₂) is a key indicator of the reaction speed.
| Amine | Concentration (M) | Temperature (K) | Second-Order Rate Constant (k₂) (m³/mol·s) | Reference |
|---|---|---|---|---|
| 1DMA2P | 2.0 | 298 | Not explicitly stated, but ranking is MEA > 1DMA2P > MDEA | researchgate.net |
| 1DMA2P | 1-5 | 298-333 | Correlation models developed to predict solubility | researchgate.net |
| 1DEA2P* | 0.12-0.75 | 298-313 | Studied via stopped-flow, data correlated with Brønsted relationship | researchgate.net |
| DMMEA** | 0.30-0.98 | 298-313 | Rate higher than MDEA, lower than DEMEA | acs.org |
*1-Diethylamino-2-propanol, a closely related tertiary amine. **Dimethylmonoethanolamine, another tertiary amine.
Influencing Factors on Reaction Rates
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. libretexts.org This is attributed to the higher kinetic energy of the molecules, resulting in more frequent and energetic collisions. libretexts.org For the reaction of 1DMA2P with CO₂, studies have been conducted over a temperature range of 298–313 K (25–40 °C) to quantify this effect. scispace.com
Concentration: The concentration of the reactants is a key driver of reaction kinetics. libretexts.org Research on the 1DMA2P-CO₂ system has explored amine concentrations ranging from 0.5 to 2.0 mol/L. scispace.com An increase in the concentration of 1DMA2P leads to a higher reaction rate, as more amine molecules are available to catalyze the CO₂ hydration.
CO₂ Loading: The CO₂ loading, defined as the moles of CO₂ absorbed per mole of amine, also affects the reaction kinetics. As the CO₂ loading increases, the concentration of free, unreacted amine decreases, which in turn can slow the rate of further CO₂ absorption. Studies have investigated this effect at CO₂ loadings up to 0.06 mol CO₂/mol amine. scispace.com
The table below summarizes experimental findings on how these factors influence the reaction kinetics of CO₂ with aqueous 1DMA2P solutions. A comprehensive kinetic model developed from these experiments showed excellent agreement with the measured rates, with an average absolute deviation of 6.5%. scispace.com
| Influencing Factor | Range Studied | Effect on Reaction Rate |
|---|---|---|
| Temperature | 298–313 K | Rate increases with increasing temperature. |
| 1DMA2P Concentration | 0.5–2.0 mol/L | Rate increases with increasing concentration. |
| CO₂ Loading | 0–0.06 mol CO₂/mol amine | Rate is dependent on the amount of free amine available. |
Computational Studies on Reaction Pathways
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) are used to model reaction pathways, identify transition states, and calculate the energy profiles of reactions. acs.org These theoretical approaches complement experimental kinetic studies by providing a deeper understanding of the molecular transformations that occur.
Transition State Analysis
Transition state theory is a cornerstone of understanding reaction rates. A transition state represents the highest energy point along the reaction coordinate, a specific pathway from reactants to products. The energy required to reach this state is the activation energy, a critical barrier that determines how fast a reaction can proceed.
For reactions involving amines and CO₂, computational models are employed to locate the transition state structures. acs.orgnih.gov For the base-catalyzed hydration mechanism relevant to 1DMA2P, the analysis would focus on the transition state involving the amine, a water molecule, and a CO₂ molecule. The geometry and energy of this transition state are calculated to understand the structural and energetic requirements for the reaction to occur. While specific transition state analyses for 1DMA2P are part of broader kinetic modeling, the general approach involves using quantum chemical calculations to map the reaction coordinate and identify the saddle point corresponding to the transition state. acs.orgresearchgate.net
Energy Profiles of Reactions
An energy profile, or potential energy surface, maps the energy of a system as it evolves from reactants to products. nih.gov Such profiles are invaluable for visualizing the entire reaction pathway, including intermediates and transition states.
The table below presents a conceptual summary of the energetic parameters for the 1DMA2P-CO₂ reaction, derived from computational and experimental studies.
| Parameter | Description | Significance for 1DMA2P-CO₂ Reaction |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determines the kinetic rate of CO₂ absorption. |
| Reaction Energy (ΔHrxn) | The net energy change between products and reactants. | Indicates whether the reaction is exothermic or endothermic. For 1DMA2P, the reaction is exothermic (approx. -31.67 kJ/mol). researchgate.net |
| Transition State | The highest energy point on the reaction pathway. | Its structure provides insight into the molecular mechanism of the base-catalyzed hydration. |
| Intermediates | Transient species formed during the reaction. | The formation and stability of any intermediate species affect the overall reaction pathway. |
Applications in Advanced Materials Science and Engineering
Utilization in Polymer Chemistry
The distinct chemical characteristics of 1-Dimethylamino-2-propanol make it a valuable building block and additive in the synthesis and formulation of polymeric materials.
Role as a Polymer Intermediate
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| Boiling Point | 121-127 °C |
| Melting Point | -85 °C |
| Density | 0.837 g/mL at 25 °C |
| Flash Point | 26 °C |
This table presents key physical and chemical properties of this compound. Data sourced from sigmaaldrich.comsigmaaldrich.comechemi.com.
Initiation of Polymerization
In polymer chemistry, the initiation of a polymerization reaction is a critical step that can be triggered by heat, light, or chemical reagents. tcichemicals.com Certain chemical systems, known as redox initiators, operate at lower temperatures and consist of an oxidizing agent and a reducing agent. researchgate.net A common example of a redox pair is benzoyl peroxide (BPO), an oxidant, and an amine-containing compound like N,N-dimethylaniline (DMA), a reductant. researchgate.netresearchgate.net The mechanism involves an electron transfer from the amine to the peroxide, which leads to the cleavage of the oxygen-oxygen bond and the generation of free radicals that initiate the polymerization of vinyl monomers. researchgate.net
While N,N-dimethylaniline is a well-documented co-initiator, the tertiary amine functionality in this compound suggests its potential to participate in similar redox-initiated polymerization systems. However, detailed research specifically demonstrating its role as a primary initiator or co-initiator is not extensively documented in the available literature. The application of such redox systems is advantageous as it can prevent the formation of bubbles that may occur when using single-component thermal initiators at high temperatures. researchgate.net
Table 2: Example of a Redox Initiation System for Polymerization
| Component | Role | Example Compound |
|---|---|---|
| Oxidant | Initiator | Benzoyl Peroxide (BPO) |
This table illustrates the components of a typical redox initiation system used in free-radical polymerization. researchgate.netresearchgate.net
Synthesis of Polymeric Resins
The synthesis of complex polymeric resins can involve intermediates that impart specific functionalities to the final material. Amino alcohols like this compound are considered for applications where a molecule needs to be anchored to a solid support, such as a polymer resin. The hydroxyl group provides a potential site for covalent bonding to the resin backbone, while the dimethylamino group remains available for further reactions or to function as a ligand.
Furthermore, related chemical structures are integral to the production of widely used polymers. For instance, 1,3-dichloro-2-propanol (B29581) is a key intermediate in the manufacturing of epoxy resins. researchgate.net This highlights the importance of propanol-based structures in the synthesis pathways of industrial polymers. The bifunctional nature of this compound provides a chemical handle for its incorporation into various resin systems, potentially modifying their physical or chemical properties.
Integration into Thin Film Technologies
Thin film technology is crucial for the fabrication of microelectronics, sensors, and optical devices. researchgate.net The performance of these devices is highly dependent on the properties of the deposited films, which are in turn influenced by the deposition method and the chemical precursors used. researchgate.net
Precursor in Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a process used to create high-quality, high-performance solid thin films. semi.ac.cn The technique involves the reaction of volatile precursor molecules in the vapor phase, which decompose on a substrate to form the desired film. semi.ac.cn The selection of an appropriate precursor is critical for controlling the film's composition and properties. sigmaaldrich.com
In this context, metal-organic compounds, particularly those containing metal-oxygen or metal-nitrogen bonds, are often used as precursors in a variant of CVD known as Metal-Organic Chemical Vapor Deposition (MOCVD). semi.ac.cn A study on the deposition of nickel oxide (NiO) thin films utilized a novel nickel aminoalkoxide precursor, [Ni(dmamp′)2], where dmamp′ is 2-dimethylamino-2-methyl-1-propanolate. rsc.org This ligand is a derivative of a structurally similar amino alcohol to this compound. The use of such dialkylaminoalkoxide ligands provides a viable pathway for the vapor deposition of functional oxide films, which are important as transparent conductive layers or as components in solar cells. rsc.org
Formation of Copper-Containing Compounds and Films
The creation of conductive copper films at low temperatures is essential for applications in flexible electronics and printed circuit boards. Research has demonstrated that aminediol compounds, which are structurally related to this compound, play a significant role in this process. Specifically, 3-dimethylamino-1,2-propanediol (DMAPD) has been used as an additive in copper formate-based inks. researchgate.net
The DMAPD serves a dual purpose: it protects copper nanoparticles from oxidation when sintered in air and it forms a complex with copper formate (B1220265). researchgate.net This complexation lowers the decomposition temperature required to reduce the copper salt to conductive metallic copper, enabling the formation of conductive films at temperatures below 200°C. researchgate.net This method allows for the low-temperature synthesis of electrically conductive copper films under an air atmosphere, achieving low surface resistivity suitable for electronic applications. researchgate.net The coordination of an amine to copper formate is a known strategy to lower the temperature of the reduction reaction. epo.org
Table 3: Properties of Copper Films Formed with Amine-Diol Additive
| Property | Finding |
|---|---|
| Sintering Atmosphere | Air |
| Sintering Temperature | 165-180 °C |
| Key Additive | 3-dimethylamino-1,2-propanediol (DMAPD) |
| Resulting Film | Electrically conductive copper film |
This table summarizes the results of using an aminediol-copper complex for the low-temperature formation of conductive copper films. Data sourced from researchgate.net.
Development of Conductive Inks
In the field of printed electronics, there is a significant demand for conductive inks that can be cured at low temperatures to be compatible with flexible polymer substrates. This compound has been instrumental in the development of such inks.
Research has demonstrated the successful use of this compound (DP) in the formulation of silver nitrate (B79036) (AgNO₃) based conductive inks capable of low-temperature curing. core.ac.uk In these formulations, this compound acts as both a complexing agent and a reducing agent. rsc.org It complexes with silver ions to form a stable solution, preventing the premature precipitation of silver. Upon heating, it facilitates the reduction of silver nitrate to metallic silver at temperatures as low as 100°C. core.ac.uk
This low-temperature curing is crucial for use with heat-sensitive flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). core.ac.uk The formulation of these inks can be optimized by using a mixed solvent system, such as ethanol (B145695) and ethylene (B1197577) glycol, to control the morphology of the printed patterns and prevent the "coffee-ring" effect. core.ac.uk X-ray diffraction (XRD) analysis has confirmed the complete conversion of the silver nitrate/DP inks into pure silver at these low temperatures. core.ac.uk
The resulting conductive lines exhibit excellent electrical properties. Inkjet-printed patterns using these inks on polymer substrates and cured at 100°C have achieved a low electrical resistivity, approaching that of bulk silver. core.ac.ukrsc.org
Table 1: Properties of AgNO₃/1-Dimethylamino-2-propanol Conductive Ink
| Property | Value | Curing Temperature (°C) |
|---|---|---|
| Electrical Resistivity | 1.37 ± 0.44 × 10⁻⁵ Ω·cm | 100 |
| Substrate | PET (Polyethylene terephthalate) | 100 |
Research in Medicinal and Biological Chemistry
Protective Effects Against Cytotoxicity
Mitigation of Mechlorethamine (B1211372) Cytotoxicity
1-Dimethylamino-2-propanol has demonstrated a potent ability to protect cells from the cytotoxic effects of mechlorethamine, a nitrogen mustard alkylating agent. A key study evaluating the structure-activity relationships of 2-dimethylaminoethanol and its analogues identified this compound as one of two analogues that exhibited both strong protection and potent inhibition of choline (B1196258) uptake dss.go.th. This protective effect was observed in both murine L1210 leukemia cells and hematopoietic progenitor cells dss.go.th.
The research highlighted a clear correlation between the chemical structure of these amino alcohols and their protective capabilities. The efficacy of this compound in this regard has established it as a significant compound in studies aimed at mitigating the harmful effects of certain chemotherapy agents researchgate.net.
| Compound | Protection against Mechlorethamine Cytotoxicity | Inhibition of Choline Uptake |
|---|---|---|
| 2-Dimethylaminoethanol | Most Potent | Most Potent |
| This compound | Potent | Potent |
| 2-Ethylmethylaminoethanol | Potent | Potent |
| 2-Di-n-butylaminoethanol | Protective | Not an Inhibitor |
| 2-n-Butylmethylaminoethanol | Not a Protector | Inhibitor |
Mechanisms of Cellular Protection
The primary mechanism by which this compound is thought to exert its protective effects against mechlorethamine is linked to its ability to inhibit choline uptake dss.go.th. Choline is an essential nutrient for the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting the transport of choline into the cell, this compound may slow down the synthesis of new membranes, a process crucial for rapidly dividing cells, such as cancer cells. This reduction in metabolic and proliferative activity could make the cells less susceptible to the DNA-damaging effects of alkylating agents like mechlorethamine, which target rapidly replicating cells oncohemakey.com.
However, the relationship between choline uptake inhibition and cytoprotection may not be the sole mechanism. The same study that established this link also found that 2-Di-n-butylaminoethanol could protect against mechlorethamine cytotoxicity without being an inhibitor of choline uptake dss.go.th. This finding suggests that other cellular mechanisms could be at play, and the protective action of these amino alcohols might be more complex than initially hypothesized.
Neurochemical Research and Choline Uptake Inhibition
Inhibition of Choline Uptake Mechanisms
This compound is recognized as a potent inhibitor of choline uptake mechanisms cuni.cz. Choline is a vital precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and for the production of membrane phospholipids (B1166683). Its transport into cells, particularly into cholinergic nerve terminals, is mediated by specific choline transporters mdpi.comdntb.gov.ua.
Research on the structurally similar compound deanol (dimethylaminoethanol) has shown that it competitively inhibits the choline carrier mechanism at the blood-brain barrier mdpi.com. The affinity of deanol for this carrier is at least as great as that of choline itself mdpi.com. Given the structural similarity and the observed potent inhibition of choline uptake by this compound, it is understood to act via a similar competitive mechanism, binding to the choline transporter and thereby blocking the uptake of choline from the bloodstream into the brain and other cells dss.go.thmdpi.com.
Implications for Neurological Processes
The inhibition of choline uptake and metabolism has significant implications for neurological processes, particularly during development. Choline is a critical nutrient for methylation, the synthesis of acetylcholine and phospholipids, and cell signaling nih.gov. A disruption in its availability can lead to severe developmental abnormalities.
Studies on mouse embryos exposed in vitro to 2-dimethylaminoethanol (DMAE), a close analogue of this compound, have demonstrated these effects. Embryos exposed to DMAE developed craniofacial hypoplasia and open neural tube defects in the forebrain, midbrain, and hindbrain regions nih.gov. This research underscores the critical role of adequate choline uptake for proper neural tube formation and facial development. The inhibition of these processes by compounds like this compound highlights their potential to interfere with crucial neurological development pathways nih.gov. Furthermore, the modulation of choline levels in the brain through uptake inhibition has been explored as a potential, albeit complex, strategy in managing neurological conditions such as tardive dyskinesia mdpi.com.
| Inhibitor | Concentration (µM) | Observed Developmental Defects | Effect on Embryonic Growth |
|---|---|---|---|
| 2-Dimethylaminoethanol (DMAE) | 250-750 | Craniofacial hypoplasia, open neural tube defects (forebrain, midbrain, hindbrain) | Reduced at 375, 500, and 750 µM |
Enzyme Interaction and Modulation
While this compound's effects on cellular transport systems are well-documented, its direct interactions with specific enzymes are less characterized in the available scientific literature. Enzymes such as choline kinase, acetylcholinesterase, and butyrylcholinesterase are central to the metabolic and signaling pathways involving choline.
Choline Kinase is the first enzyme in the Kennedy pathway, responsible for phosphorylating choline to phosphocholine, a key step in the synthesis of phosphatidylcholine nih.govresearchgate.net. While inhibitors of choline kinase are being investigated as potential anticancer agents, specific studies detailing the inhibitory or modulatory effects of this compound on choline kinase activity could not be identified in the searched literature.
Acetylcholinesterase and Butyrylcholinesterase are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating its action at the synapse nih.govnih.gov. Inhibition of these enzymes leads to an increase in acetylcholine levels. Although the inhibition of choline uptake by this compound indirectly affects the availability of the precursor for acetylcholine synthesis, direct studies on the interaction of this compound with either acetylcholinesterase or butyrylcholinesterase were not found in the reviewed literature.
Therefore, while the compound significantly impacts pathways in which these enzymes are critical, its role as a direct modulator or inhibitor of choline kinase, acetylcholinesterase, or butyrylcholinesterase remains an area for future investigation.
Modulating Enzyme Activity
This compound is a component of the synthetic compound Inosine (B1671953) Pranobex, which is recognized for its immunomodulatory effects. The activity of Inosine Pranobex is believed to be secondary to its influence on the immune system, where it can enhance T-lymphocyte proliferation and the activity of natural killer (NK) cells. patsnap.com This modulation of immune function involves a complex cascade of enzymatic pathways.
One hypothesis on the mechanism of Inosine Pranobex suggests that after metabolization, it dissociates into its constituent components, including the N,N-dimethylamino-2-propanol salt and inosine. The inosine component is thought to inhibit the synthesis of phosphoribosyl pyrophosphate, a key intermediate in the creation of purine (B94841) nucleotides. nih.gov By potentially blocking the synthesis of viral RNA, this action demonstrates an indirect modulation of enzymatic processes crucial for viral replication. nih.gov Additionally, research has indicated that this compound is an inhibitor of choline uptake, a process mediated by transporter enzymes.
Influence on Neurotransmitter Synthesis
The structural similarity of this compound to choline, an essential nutrient, suggests a potential influence on neurotransmitter pathways. Choline is a vital precursor for the biosynthesis of acetylcholine, a key neurotransmitter that mediates numerous functions in the central and peripheral nervous systems. nih.gov The synthesis of acetylcholine from choline is catalyzed by the enzyme choline acetyltransferase. journal-imab-bg.org
Studies on the structurally similar compound dimethylaminoethanol (B1669961) (DEAE) have shown that it can act as a weak competitive inhibitor of the high-affinity transport of choline in rat brain synaptosomes, thereby reducing acetylcholine synthesis in vitro. nih.gov While research did not show that DEAE is converted into choline in vivo, it did lead to an increase in brain choline concentrations. nih.govnih.gov This suggests that analogous compounds like this compound, by potentially affecting choline transport and availability, could indirectly influence the synthesis rate of acetylcholine, making it a subject of interest in neuropharmacology.
Interaction with Cholinesterase Enzymes
This compound has been utilized as a structural motif in the design of novel inhibitors for cholinesterase enzymes, such as acetylcholinesterase (AChE). These enzymes are critical for breaking down acetylcholine and are significant targets in the development of therapies for neurodegenerative conditions like Alzheimer's disease. nih.gov
Researchers have synthesized series of sym-triazines that incorporate acetylcholine-like substituents, including moieties derived from this compound. These compounds are designed to interact with the active sites of cholinesterases. nih.gov The inclusion of the dimethylamino-alcohol structure is intended to mimic the native substrate, acetylcholine, thereby targeting the enzyme's active site. nih.gov Studies on these novel sym-triazine derivatives have demonstrated their potential to modulate the activity of acetylcholinesterase. nih.gov
| Compound Class | Target Enzyme | Rationale for this compound Inclusion | Observed Effect |
|---|---|---|---|
| sym-Triazine Derivatives | Acetylcholinesterase (AChE) | Acts as an acetylcholine-like substitution to target the enzyme's active site. | Demonstrated modulation of AChE hydrolytic activity. nih.gov |
| Nitrogen Mustard Analogs with 1,3,5-triazine (B166579) Scaffold | Acetylcholinesterase (AChE) and BACE-1 | Incorporated into a scaffold designed for multi-target inhibition in Alzheimer's disease. | Significant inhibitory activities against both AChE and BACE-1. nih.gov |
Role in Drug Discovery and Pharmaceutical Scaffolds
Building Block for Biologically Active Compounds
The chemical reactivity of this compound makes it a valuable and versatile building block in organic synthesis for creating more complex molecules with specific biological activities. Its bifunctional nature, containing both an alcohol and a tertiary amine, allows for a variety of chemical transformations.
It has been employed in the synthesis of several distinct classes of compounds, including:
Novel unsymmetrical phthalocyanine (B1677752) compounds : These complex macrocycles have applications in materials science and photodynamic therapy.
Homoleptic nickel(II) aminoalkoxide : These metal-organic compounds are of interest for their catalytic properties.
Adducts with cobalt(II) 2,4-pentanedionate (acac) : These coordination complexes can be used as precursors for creating metal oxide films.
| Compound Class Synthesized | Starting Material | Potential Application/Area of Research |
|---|---|---|
| Unsymmetrical Phthalocyanines | This compound | Photodynamic Therapy, Materials Science |
| Homoleptic Nickel(II) Aminoalkoxide | This compound | Catalysis |
| Cobalt(II) 2,4-pentanedionate Adducts | This compound | Precursors for Metal Oxide Films |
Precursor for Inosine Pranobex
One of the most well-documented pharmaceutical applications of this compound is its role as a key precursor in the synthesis of Inosine Pranobex. patsnap.comnih.gov Inosine Pranobex is a synthetic chemical complex with established immunomodulatory and antiviral properties. nih.gov
The synthesis involves the reaction of this compound with p-acetamidobenzoic acid to form the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol. This salt is then combined with inosine in a precise 3:1 molar ratio to form the final Inosine Pranobex compound. nih.govnih.govmdpi.com This specific stoichiometric combination is essential for the drug's activity. google.com The resulting complex has been authorized for the treatment of various viral infections in many countries. nih.govmdpi.com
Development of New Therapies
The utility of this compound as a synthetic building block extends to the development of novel therapeutic agents for a range of diseases. Its role in forming the immunomodulating drug Inosine Pranobex is a primary example, providing a therapy for viral diseases by enhancing the host's immune response. patsnap.comnih.gov
Furthermore, its use as a scaffold for creating new cholinesterase inhibitors highlights its importance in the search for treatments for neurodegenerative disorders such as Alzheimer's disease. nih.gov By incorporating the this compound structure into larger, more complex molecules, chemists can design multi-target agents that may offer new approaches to treating complex, multifactorial diseases. nih.gov The development of neuroprotective agents, such as sodium channel blockers for stroke, has also utilized similar amino-propanol backbones, indicating the broader potential of this chemical scaffold in therapeutic innovation.
Application in Click Chemistry for Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool in medicinal chemistry and drug discovery. This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which serve as valuable scaffolds in a wide array of biologically active compounds. The formation of the stable triazole ring provides a reliable method for linking different molecular fragments to create diverse chemical libraries for high-throughput screening and lead optimization.
In the quest for novel therapeutic agents, researchers continually explore new catalytic systems to enhance the efficiency and applicability of the CuAAC reaction. The development of various ligands to stabilize the active copper(I) catalyst and accelerate the reaction rate is a key area of this research. While numerous ligands have been successfully employed, detailed research findings and specific data on the application of this compound as a ligand in this context are not extensively documented in publicly available scientific literature.
The typical catalytic system for a CuAAC reaction involves a copper(II) salt, such as copper(II) sulfate, which is reduced in situ to the active copper(I) species by a reducing agent, most commonly sodium ascorbate. The presence of a suitable ligand is often crucial to protect the copper(I) from oxidation and to facilitate the catalytic cycle.
Environmental Chemistry and Carbon Capture Applications
Carbon Dioxide Capture Technologies
The utilization of 1-Dimethylamino-2-propanol (DMA2P) in carbon dioxide (CO2) capture technologies has garnered significant attention due to its potential as an efficient solvent. As a tertiary amine, its chemical structure and properties offer distinct advantages in the context of post-combustion CO2 capture processes.
This compound serves as a chemical absorbent for CO2 in aqueous solutions. Unlike primary and secondary amines, such as Monoethanolamine (MEA), which react with CO2 to primarily form carbamates, tertiary amines like DMA2P facilitate the hydration of CO2 to form bicarbonate. This reaction mechanism is significant because it theoretically allows for a higher CO2 loading capacity, approaching 1 mole of CO2 per mole of amine, as the amine acts as a base to catalyze the conversion of CO2 into bicarbonate ions. researchgate.net
The molecular structure of DMA2P, featuring a hydroxyl group, enhances its aqueous solubility and reduces its volatility compared to other amines. Its performance as a CO2 absorbent has been extensively studied, demonstrating its potential as a promising solvent for industrial applications. researchgate.netscholaris.ca Furthermore, its high boiling point contributes to lower solvent loss during the regeneration process.
The efficiency of a CO2 absorbent is determined by both its kinetic and thermodynamic properties. Comprehensive studies have been conducted to evaluate these aspects of DMA2P.
Kinetics: The reaction kinetics of DMA2P with CO2 have been measured using techniques such as the laminar jet absorber. scispace.com Research indicates that while tertiary amines generally exhibit slower reaction rates compared to primary and secondary amines, DMA2P shows a favorable absorption rate. researchgate.net The kinetics are influenced by temperature, amine concentration, and CO2 loading. scispace.com
Thermodynamics: The thermodynamic performance of DMA2P is a key factor in its potential for energy-efficient CO2 capture. The heat of absorption is a critical parameter, as a lower heat of absorption translates to reduced energy requirements for solvent regeneration. The heat of CO2 absorption in a DMA2P solution has been determined to be approximately -30.5 kJ/mol, which is lower than that of MEA, suggesting a lower regeneration energy penalty. researchgate.net The CO2 equilibrium solubility in DMA2P solutions has been found to be higher than that of conventional amines like MEA and Methyldiethanolamine (MDEA) under various conditions. researchgate.net
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Heat of Absorption | -30.5 kJ/mol | - | researchgate.net |
| CO2 Equilibrium Solubility | Higher than MEA and MDEA | 298–333 K, 8–101 kPa CO2 partial pressure | researchgate.net |
| Reaction Kinetics | Studied over 298–313 K | 0.5–2.0 mol/L DMA2P concentration | scispace.com |
The performance of this compound is often enhanced by blending it with other amines, such as Monoethanolamine (MEA) and Piperazine (PZ). These blends aim to combine the high absorption capacity and low regeneration energy of DMA2P with the faster reaction kinetics of primary or cyclic amines.
| Amine/Amine Blend | Key Performance Metric | Comparison | Reference |
|---|---|---|---|
| DMA2P vs. MDEA | Mass Transfer Performance & Solubility | DMA2P > MDEA | researchgate.net |
| DMA2P vs. MEA | Overall Mass Transfer Coefficient | MEA > DMA2P | researchgate.net |
| DMA2P-MEA-PZ Blend vs. 5M MEA | Energy Consumption for Regeneration | 29.4-55.4% lower | researchgate.net |
| DMA2P-MEA-PZ Blend vs. 5M MEA | Average Desorption Rate | 60-140% higher | researchgate.net |
| DMA2P-MEA-PZ Blend vs. 5M MEA | Cyclic Capacity | 40-120% higher | researchgate.net |
Environmental Fate and Biodegradation Studies (Mechanistic Focus)
Direct and specific research on the environmental fate and biodegradation pathways of this compound is limited in publicly available scientific literature. However, insights into its potential behavior in the environment can be inferred from studies on structurally similar compounds, such as other amino alcohols and tertiary amines.
There is a lack of specific studies detailing the microbial degradation pathways of this compound. However, research on other amino alcohols, such as 1-aminopropan-2-ol (B43004), indicates that microbial metabolism can proceed through the formation of aldehyde intermediates. For instance, some bacteria can metabolize 1-aminopropan-2-ol to propionaldehyde. This transformation often involves phosphorylation of the alcohol group followed by deamination.
Given the structure of this compound, a plausible initial step in its microbial degradation could involve the enzymatic oxidation of the secondary alcohol group to a ketone. Another potential pathway could be the N-demethylation, a common microbial process for degrading N,N-dimethylated compounds, which would yield N-methylamino-2-propanol and formaldehyde (B43269). Subsequent degradation of these intermediates would then follow pathways established for simpler amino alcohols and methylated amines. It is important to emphasize that these are hypothesized pathways based on the degradation of analogous compounds and require experimental verification for this compound.
Information regarding the specific abiotic transformation processes of this compound in the environment is not well-documented. However, its chemical structure suggests potential abiotic degradation mechanisms. As an organic compound, it may be susceptible to reaction with hydroxyl radicals (OH) in the atmosphere, a primary degradation pathway for many volatile organic compounds. researchgate.netcopernicus.org
In aqueous environments, photolysis could be a potential transformation process, particularly in the presence of photosensitizing agents. The tertiary amine group could also be susceptible to oxidation by other environmental oxidants. Due to its miscibility in water, this compound is expected to be mobile in soil and aquatic systems, which would influence its environmental distribution and the likelihood of undergoing various degradation processes. The two predominant degradation reactions for amino-containing compounds are deamination and decarboxylation, which could also play a role in the abiotic breakdown of this molecule under certain environmental conditions. elsevierpure.com
Advanced Analytical and Spectroscopic Characterization
Chromatographic Methods for Analysis
Chromatography is a cornerstone for separating and quantifying 1-Dimethylamino-2-propanol from complex mixtures. Both gas and liquid chromatography techniques are employed, each offering distinct advantages.
Gas Chromatography (GC) for Purity and Quantification
Gas chromatography is a robust method for assessing the purity of this compound and for its quantitative analysis, particularly in air samples. tcichemicals.commallakchemicals.com The NIOSH Method 2561, for instance, provides a validated procedure for the simultaneous analysis of 2-(dimethylamino)ethanol and this compound. cdc.govwikisource.org
The method typically involves sample collection on a solid sorbent tube (e.g., XAD-7 resin), followed by desorption with a solvent like methanol (B129727). cdc.govwikisource.org The resulting solution is then injected into a gas chromatograph equipped with a Flame Ionization Detector (FID). cdc.gov A capillary column, such as one made of fused silica (B1680970) with a dimethylpolysiloxane stationary phase, is commonly used for separation. wikisource.org The method is applicable over a range of 0.004 to 2 mg per sample. wikisource.org
Table 1: Typical GC Parameters for this compound Analysis (based on NIOSH 2561) cdc.govwikisource.org
| Parameter | Condition |
|---|---|
| Technique | Gas Chromatography, Flame Ionization Detector (FID) |
| Analyte | This compound |
| Desorption | 1 mL methanol, 60 minutes |
| Injection Volume | 1 µL |
| Column | Capillary, fused silica, 30-m x 0.25-mm ID, 1.0-µm film dimethylpolysiloxane (e.g., DB-1) |
| Carrier Gas | Helium, 1-2 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 300 °C |
| Oven Program | 70 °C for 6 min, then ramp at 15 °C/min to 200 °C, hold for 4 min |
Liquid Chromatography Techniques
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of this compound, especially in biological matrices like human plasma. researchgate.net
Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, methods may involve pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the molecule. nih.govmyfoodresearch.com For amino alcohols, derivatizing agents like o-phthaldialdehyde (OPA) combined with a chiral mercaptan can be used to form highly fluorescent diastereoisomers, which can be separated on reversed-phase columns. nih.gov
A more direct and highly sensitive approach is LC-MS/MS. A validated method for the simultaneous quantification of p-acetaminobenzoic acid (PABA) and this compound (DIP) in human plasma has been developed. researchgate.net This method uses a simple protein precipitation step for sample preparation and separates the analytes on a phenyl column. researchgate.net Detection is achieved using an electrospray ionization (ESI) source, with this compound being monitored in positive ion mode. researchgate.net
Table 2: Example LC-MS/MS Parameters for this compound Analysis researchgate.net
| Parameter | Condition |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma |
| Sample Prep | Protein precipitation with acetonitrile |
| Column | CAPCELL PAK Phenyl (150 × 2.0 mm, 5 μm) |
| Mobile Phase | Gradient elution with Solvent A (formic acid:water, 1:1000, v/v) and Solvent B (acetonitrile) |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 104.0 → 86.1 |
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and studying its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum shows distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the structure. chemicalbook.com
Table 3: ¹H NMR Spectral Data for this compound chemicalbook.com Solvent: CDCl₃
| Assignment | Chemical Shift (ppm) |
|---|---|
| -CH(OH)- | ~3.78 |
| -N(CH₃)₂ | ~2.27 |
| -CH₂-N | ~2.43 to 2.00 |
Table 4: ¹³C NMR Spectral Data for this compound chemicalbook.com Solvent: CDCl₃, Frequency: 22.5 MHz
| Assignment | Chemical Shift (ppm) |
|---|---|
| C1 (-CH₂N) | 67.8 |
| C2 (-CHOH) | 65.0 |
| C3 (-CHCH₃) | 21.0 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.
Key characteristic bands include:
A broad O-H stretching band for the hydroxyl group, typically in the region of 3600-3200 cm⁻¹.
C-H stretching vibrations for the methyl and methylene (B1212753) groups, usually found between 3000 and 2800 cm⁻¹.
C-O stretching for the alcohol, typically around 1100-1000 cm⁻¹.
C-N stretching vibrations.
Table 5: Selected IR Absorption Bands for this compound chemicalbook.comnih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (broad) | ~3400 |
| C-H Stretch | ~2965, 2865, 2820, 2775 |
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural analysis. The molecular weight of this compound is 103.16 g/mol . nist.govmerckmillipore.com
In electron ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is observed at m/z 103. chemicalbook.com The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage results in the loss of a propyl-2-ol radical, generating the base peak at m/z 58. chemicalbook.comnist.gov This fragment corresponds to the [CH₂=N(CH₃)₂]⁺ ion.
Table 6: Major Ions in the Electron Ionization Mass Spectrum of this compound chemicalbook.comnist.gov
| m/z | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 103 | [C₅H₁₃NO]⁺ (Molecular Ion) | Low |
| 88 | [M - CH₃]⁺ | Low |
| 58 | [CH₂N(CH₃)₂]⁺ (Base Peak) | 100% |
X-ray Diffraction (XRD) for Material Characterization
The crystal structure of amino alcohols is largely dictated by the formation of hydrogen bonds involving the hydroxyl (-OH) and amino (-NRR') groups. In the solid state, this compound molecules are expected to engage in extensive hydrogen bonding, forming a three-dimensional supramolecular network. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amino group can only function as a hydrogen bond acceptor.
The specific packing arrangement of this compound in its crystalline form would influence its physical properties, such as melting point and solubility. Polymorphism, the ability of a substance to exist in more than one crystal form, is a possibility for this compound and could be identified and characterized using powder XRD. Different polymorphs would exhibit distinct powder diffraction patterns, arising from the different arrangement of molecules in the crystal lattice.
In the absence of direct experimental data for this compound, a summary of hydrogen bonding interactions observed in the crystal structures of other amino alcohols is presented below to illustrate the likely structural motifs.
| Amino Alcohol | Hydrogen Bond Type | Description |
|---|---|---|
| (S)-α,α-diphenyl-2-pyrrolidine methanol | O-H···N | Intermolecular hydrogen bond between the hydroxyl group and the nitrogen of the pyrrolidine (B122466) ring. |
| Protonated 2-amino-2-methyl-1-propanol | N-H···O | Interaction between the protonated amino group and an oxygen atom of a counter-ion. nih.gov |
| p-phenylenediamine-phenol cocrystal | O-H···N and N-H···O | Extensive hydrogen bonding network between the hydroxyl groups of phenol (B47542) and the amino groups of p-phenylenediamine. iucr.org |
Electrochemical Analysis of this compound Systems
Electrochemical analysis provides valuable information about the redox properties of a molecule and can be used to study its reaction mechanisms and develop analytical methods. The electrochemical behavior of this compound is primarily associated with the oxidation of its tertiary amino group.
Cyclic voltammetry (CV) is a commonly employed electrochemical technique to study the redox behavior of compounds. In a typical CV experiment of an amino alcohol, an irreversible oxidation peak is observed, corresponding to the oxidation of the amino group. The electrochemical oxidation of tertiary amines generally proceeds via a one-electron transfer to form a radical cation. This is often the potential-determining step. The stability of this radical cation and its subsequent reaction pathways depend on the molecular structure and the reaction medium.
For this compound, the electrochemical oxidation is expected to occur at the nitrogen atom of the dimethylamino group. The presence of the hydroxyl group in the β-position may influence the oxidation potential and the reaction mechanism. The oxidation potential is also expected to be pH-dependent, with lower potentials observed in more alkaline solutions.
The general mechanism for the electrochemical oxidation of a tertiary amine involves the following steps:
Electron Transfer: The tertiary amine undergoes a one-electron oxidation at the electrode surface to form an aminium radical cation.
Deprotonation: The aminium radical cation can then undergo deprotonation from an adjacent carbon atom, leading to the formation of an α-amino radical.
Further Oxidation and Hydrolysis: The α-amino radical can be further oxidized to an iminium ion, which can then be hydrolyzed to a secondary amine and an aldehyde or ketone.
The study of the electrochemical behavior of various amino alcohols has shown that their oxidation potentials can vary depending on their structure. The following table summarizes the anodic peak potentials for the oxidation of several amino alcohols, providing a reference for the expected electrochemical behavior of this compound.
| Compound | Anodic Peak Potential (Epa vs. Ag/AgCl) | pH | Reference |
|---|---|---|---|
| Serinol | 0.19 V | 7.4 | austinpublishinggroup.com |
| 2-amino-2-methyl-1-propanol | 0.28 V | 7.4 | austinpublishinggroup.com |
| (S)-(+)-2-amino-1-propanol | 0.48 V | 7.4 | austinpublishinggroup.com |
| 2-(methylamino)ethanol | 0.49 V | 7.4 | austinpublishinggroup.com |
The electrochemical analysis of this compound systems can also be relevant in the context of its use as a corrosion inhibitor, where its interaction with metal surfaces can be studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 1-Dimethylamino-2-propanol. sci-hub.box These methods are used to model reaction pathways, analyze electronic structures, and predict various chemical behaviors.
DFT calculations have been extensively employed to investigate the electronic structure and conformational landscape of this compound. By exploring the potential energy surface through the rotation of key torsional angles, researchers can identify the most stable conformations of the molecule and calculate their relative energies.
Quantum chemical methods are also applied to predict reactivity in other contexts. For example, calculations can identify active sites for adsorption on metal surfaces, such as the nitrogen and oxygen atoms of 1DMA2P, which can donate electrons to form stable bonds. jmaterenvironsci.com
Table 1: Calculated Thermodynamic Properties for CO2 Reaction with Amines
| Parameter | Method | Value/Finding | Reference |
|---|---|---|---|
| Reaction Free Energy | DFT | Consistent with experimental activation energy barrier trends for CO2 absorption. | researchgate.net |
| Gibbs Free Energy of Solvation | Quantum Chemical Computations | Used to quantify Henry constants for CO2 physisorption in aqueous amine solvents. | sci-hub.box |
Quantum chemical calculations are also a powerful tool for simulating spectroscopic properties, which aids in the interpretation of experimental data. For chiral molecules like the (S)-enantiomer of this compound, theoretical methods can be used to predict chiroptical properties.
Specifically, time-dependent density functional theory (TD-DFT) is used to calculate the theoretical circular dichroism (CD) spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously assigned. For flexible molecules such as 1DMA2P, this process involves performing a conformational search to find the most stable conformers and then calculating a Boltzmann-weighted average of their individual CD spectra.
Furthermore, while experimental techniques like 13C Nuclear Magnetic Resonance (NMR) are used to identify and quantify the various species present in solution during CO2 absorption (such as 1DMA2P, protonated 1DMA2P (1DMA2PH+), bicarbonate, and carbonate), computational simulations can assist in assigning the observed chemical shifts to specific molecular structures. researchgate.netbit.edu.cndoaj.orgacs.org
Table 2: Applications of Spectroscopic Simulations for this compound
| Spectroscopic Technique | Computational Method | Application | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Time-Dependent DFT (TD-DFT) | Unambiguous assignment of absolute configuration for chiral enantiomers. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the molecular system, modeling the movement of atoms and molecules over time. This approach complements the static picture provided by quantum chemical calculations and is particularly useful for studying complex processes in solution and interactions with larger biological molecules.
MD simulations have been successfully used to predict the properties of aqueous solutions of this compound, particularly in the context of CO2 absorption. researchgate.net By combining quantum chemical calculations with classical molecular dynamics using optimized force fields, researchers can accurately model solution densities, pH values, and CO2 absorption properties. researchgate.net
These simulations can also determine key thermodynamic properties related to solvation. For example, the Gibbs free energy of solvation for CO2 in aqueous 1DMA2P can be quantified, which is crucial for determining Henry's constant and understanding the physical absorption process. sci-hub.box MD simulations have been used to calculate the solvation free energies of pure 1DMA2P and various ionic species present in the CO2-loaded solution, such as bicarbonate (HCO3−) and the protonated amine (1DMA2PH+). researchgate.net
Table 3: Properties of 1DMA2P Aqueous Solutions from MD Simulations
| Property | Simulation Finding | Reference |
|---|---|---|
| Solution Densities | Accurately predicted for pure and aqueous 1DMA2P solutions. | researchgate.net |
| Solvation Free Energies | Calculated for pure 1DMA2P, HCO3−, and 1DMA2PH+. | researchgate.net |
| Vapor Pressures | Simulated and fitted to the Antoine equation. | researchgate.net |
Molecular modeling techniques, including molecular docking and MD simulations, are invaluable for understanding how this compound and its derivatives interact with biological receptors or metal catalysts.
Molecular docking can predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. Following docking, MD simulations can be performed on the ligand-receptor complex to assess the stability of the interactions and observe conformational changes over time. This approach is critical in drug design, where derivatives of 1DMA2P have been incorporated into more complex molecules to target specific enzymes. For example, sym-triazine derivatives containing the this compound moiety were designed as analogues of acetylcholine (B1216132) to target the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. scholaris.canih.gov
In catalysis, MD simulations can reveal the dynamic stability of complexes formed between chiral ligands derived from 1DMA2P, a metal center, and a substrate. This provides insight into how the chiral ligand creates a specific environment that influences the stereochemical outcome of a reaction.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Several studies have explored derivatives of this compound to understand and optimize their function.
One study evaluated this compound as an analogue of 2-dimethylaminoethanol for its ability to protect against the cytotoxicity of mechlorethamine (B1211372) and to inhibit choline (B1196258) uptake. nih.gov The results identified this compound as one of the potent analogues that exhibited both strong protective effects and significant inhibition of choline uptake, contributing to the understanding of the structural requirements for these activities. nih.gov
Another area where SAR principles are applied is in the design of chiral ligands for asymmetric catalysis. Starting from the (S)-(+)-1-Dimethylamino-2-propanol scaffold, derivatives are synthesized by modifying the hydroxyl or amino groups. Introducing different phosphine (B1218219) moieties or substituting groups on the ligand backbone can modulate the electronic and steric properties of the resulting metal catalyst complex. These modifications directly influence substrate binding and the energetics of the reaction's transition states, ultimately controlling the enantioselectivity of the chemical transformation.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound (1DMA2P) |
| Carbon Dioxide (CO2) |
| Bicarbonate (HCO3−) |
| Carbonate |
| (S)-(+)-1-Dimethylamino-2-propanol |
| 2-dimethylaminoethanol |
| Mechlorethamine |
| Choline |
| Acetylcholine |
| Acetylcholinesterase (AChE) |
| (S)-1-(diphenylphosphino)-N,N-dimethylpropan-2-amine |
| p-methoxyphenyl |
| p-trifluoromethylphenyl |
| 1,6-hexamethyl diamine (HMDA) |
| N,N-diethylethanolamine (DEEA) |
| 2-(ethylamino)ethanol (EAE) |
| Monoethanolamine (MEA) |
| N-methyldiethanolamine (MDEA) |
| Piperazine (PZ) |
| 2-amino-2-methyl-1-propanol (AMP) |
| Benzylamine (BZA) |
| 2-(methylamino)ethanol (MAE) |
Forensic Chemistry and Illicit Substance Identification
Detection in Clandestine Drug Manufacturing
The presence of 1-Dimethylamino-2-propanol at a suspected illicit laboratory site serves as a critical piece of chemical intelligence for forensic investigators. While not a controlled substance itself in many jurisdictions, its primary relevance in clandestine operations is its role as a direct precursor to 1-dimethylamino-2-chloropropane. This chlorinated amine is a key building block in the synthesis of the synthetic opioid, methadone.
Investigators encountering containers of this compound, often alongside other reagents like thionyl chloride, can infer the intended synthesis pathway. The conversion of the hydroxyl group in this compound to a chlorine atom is a straightforward chemical transformation that yields the necessary reactant for the subsequent steps in methadone synthesis.
The identification of this compound and other associated chemicals at a clandestine site allows forensic chemists to:
Establish the intended drug of manufacture: The specific combination of precursors and reagents can strongly indicate the target narcotic, in this case, methadone.
Reconstruct the synthesis route: The presence of starting materials, intermediates, and byproducts helps in understanding the chemical process employed by the illicit chemists.
Provide evidence for prosecution: The identification of precursor chemicals is often a key element in legal proceedings to prove the intent to manufacture controlled substances.
Role in Identifying Illegal Methadone Production
The synthesis of methadone involves the reaction of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. As this compound is the immediate precursor to 1-dimethylamino-2-chloropropane, its detection is a strong indicator of illicit methadone production. Clandestine laboratory operators may choose to synthesize 1-dimethylamino-2-chloropropane on-site from the more readily available this compound to avoid the stricter controls placed on the chlorinated compound.
Forensic analysis of samples seized from a clandestine laboratory can reveal the presence of not only the final product (methadone) but also the unreacted starting materials and intermediates. The detection of this compound, alongside diphenylacetonitrile and other solvents and reagents, provides a comprehensive chemical profile of the illegal operation. This impurity and precursor profiling can be crucial for linking different seizures to a common manufacturing source.
Table 1: Key Chemicals in Clandestine Methadone Synthesis
| Chemical Compound | Role in Synthesis |
| This compound | Precursor |
| Thionyl Chloride | Reagent (for chlorination) |
| 1-Dimethylamino-2-chloropropane | Key Intermediate |
| Diphenylacetonitrile | Key Precursor |
| Sodium Amide | Reagent (Strong Base) |
| Methadone | Final Product |
Analytical Methodologies in Forensic Toxicology
The accurate identification of this compound in forensic samples is crucial. Forensic toxicology laboratories employ a range of analytical techniques to detect and quantify this compound in various matrices, including seized liquids, powders, and residues from laboratory equipment.
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID): This method is well-suited for the quantitative analysis of this compound. The compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The FID provides a response that is proportional to the amount of the compound present. The National Institute for Occupational Safety and Health (NIOSH) has established a method for the analysis of this compound using a gas chromatograph equipped with a flame ionization detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful confirmatory technique. After separation by GC, the compound is fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. This allows for unambiguous identification by comparing the obtained spectrum with reference spectra in a database.
Liquid Chromatography (LC) coupled with mass spectrometry is another valuable tool, particularly for samples that may not be suitable for direct GC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique can detect and quantify trace amounts of this compound in complex matrices. The use of tandem mass spectrometry provides an additional layer of confirmation, enhancing the reliability of the identification. A validated LC-MS/MS method has been developed for the simultaneous quantification of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma, demonstrating the technique's applicability to this compound.
Table 2: Analytical Techniques for the Identification of this compound
| Analytical Technique | Principle of Detection | Application in Forensic Toxicology |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by gas chromatography and detection by flame ionization. | Quantitative analysis of this compound in seized samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography followed by mass analysis for structural identification. | Confirmatory identification of this compound. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by two stages of mass analysis for high selectivity and sensitivity. | Trace-level detection and confirmation in complex matrices. |
The selection of the analytical method often depends on the nature of the sample, the required sensitivity, and the need for confirmatory identification. In forensic casework, a combination of these techniques is often employed to provide robust and legally defensible results.
Advanced Research in Toxicology and Environmental Impact Mechanisms
Mechanistic Toxicology Studies
Mechanistic toxicology aims to elucidate the biochemical, cellular, and molecular processes by which chemical substances exert their toxic effects on living organisms. For 1-DMA-2P, this involves understanding how its chemical properties—a tertiary amine with a hydroxyl group—drive its interactions at a subcellular level.
Cellular and Molecular Mechanisms of Toxicity
The toxicity of 1-Dimethylamino-2-propanol at the cellular level is primarily linked to its corrosive and irritant nature. fishersci.com As an amino alcohol, it possesses both a hydrophilic alcohol group and a lipophilic alkyl group, giving it amphiphilic properties that can disrupt the highly organized structure of cell membranes.
The proposed mechanisms of cellular toxicity include:
Membrane Disruption: Similar to other alcohols and amines, 1-DMA-2P is predicted to intercalate into the lipid bilayer of cell membranes. This disrupts the membrane's fluidity and integrity, leading to increased permeability, leakage of intracellular contents, and eventual cell death (lysis). vernier.comnih.gov The molecule's ability to disturb the membrane structure is a key factor in its corrosive effects on skin and eyes. fishersci.comschc.org
Alteration of Intracellular pH: The tertiary amine group of 1-DMA-2P is basic and can be protonated within cellular compartments. This can disrupt the pH gradients across membranes, which are crucial for cellular processes such as ATP synthesis in mitochondria and lysosomal function.
Inhibition of Choline (B1196258) Uptake: Studies on analogues of 1-DMA-2P have shown an inhibitory effect on choline uptake. sigmaaldrich.com Choline is an essential nutrient for the synthesis of the neurotransmitter acetylcholine (B1216132) and key membrane phospholipids (B1166683) like phosphatidylcholine. By competitively inhibiting choline transporters, 1-DMA-2P can interfere with nerve function and compromise cell membrane synthesis and repair, representing a significant molecular mechanism of toxicity.
| Mechanism | Cellular Target | Predicted Consequence |
| Membrane Intercalation | Lipid Bilayer | Loss of membrane integrity, cell lysis |
| Protonation of Amine | Intracellular Compartments | Disruption of pH gradients, impaired organelle function |
| Choline Transporter Inhibition | Choline Transporters | Reduced acetylcholine and phospholipid synthesis |
In Vitro and In Vivo Mechanistic Assessments
To investigate the toxicological mechanisms of 1-DMA-2P, a combination of in vitro (cell-based) and in vivo (animal-based) models are utilized. These assessments help bridge the gap between molecular interactions and observable toxic outcomes.
In Vitro Assessments:
Cytotoxicity Assays: These are foundational tests using cultured cells (e.g., keratinocytes for skin, corneal cells for eyes) to determine the concentration at which 1-DMA-2P causes cell death. Mechanisms such as membrane leakage can be quantified by measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).
Membrane Integrity Tests: The effect on membrane integrity can be directly visualized using fluorescent dyes. For instance, beet root cells containing the pigment betacyanin can be used; damage to the cell vacuole's membrane (tonoplast) results in a measurable release of the red pigment. vernier.com
Gene Expression Analysis (Transcriptomics): By exposing cells to 1-DMA-2P and subsequently analyzing changes in mRNA levels, researchers can identify which cellular pathways are activated or suppressed. This can reveal responses related to oxidative stress, inflammation, and apoptosis.
In Vivo Assessments:
Animal Irritation Studies: Standardized tests, such as the Draize test for eye and skin irritation in rabbits, provide data on the macroscopic effects of corrosion and inflammation, which can then be correlated with microscopic (histopathological) changes in tissue structure.
Pharmacokinetic Studies: These studies in animal models trace the absorption, distribution, metabolism, and excretion (ADME) of 1-DMA-2P. Understanding its metabolic fate is crucial, as metabolites may be more or less toxic than the parent compound.
Organ-Specific Toxicity Studies: Repeated-dose toxicity studies in rodents can identify target organs and reveal mechanisms of chronic toxicity that may not be apparent from acute exposures. wikisource.org
| Assessment Type | Model/System | Mechanistic Question Addressed |
| In Vitro | Cultured skin cells (Keratinocytes) | Does the compound lyse cells? What is the cytotoxic concentration? |
| In Vitro | Reconstructed human epidermis models | What are the corrosive/irritant effects on a tissue-like structure? |
| In Vivo | Rodent models (e.g., rats, mice) | Which organs are targeted after systemic exposure? How is the compound metabolized? |
| In Vivo | Rabbit skin/eye irritation tests | What is the nature and severity of local corrosive damage? |
Genetic Toxicity Mechanisms
Genetic toxicity, or genotoxicity, refers to the ability of a chemical to damage DNA. Such damage can lead to mutations and potentially cancer. The assessment of genotoxicity for 1-DMA-2P involves evaluating both the parent compound and its potential metabolites or derivatives.
A primary mechanism of concern for secondary and tertiary amines is their potential to undergo nitrosation to form N-nitrosamines. wikipedia.org This can occur in the environment or endogenously in the stomach's acidic environment in the presence of nitrite. researchgate.net
Formation of N-Nitrosodimethylisopropanolamine: 1-DMA-2P is a tertiary amine and could potentially react with nitrosating agents to form a corresponding N-nitrosamine.
Mechanism of N-Nitrosamine Genotoxicity: N-nitrosamines themselves are typically not directly genotoxic; they require metabolic activation by cytochrome P450 (CYP) enzymes in the liver. mdpi.com This activation process generates highly reactive electrophilic intermediates, such as alkyldiazonium ions. These electrophiles can then form covalent bonds with DNA bases (DNA adducts). nih.gov The formation of DNA adducts, particularly at the O6-position of guanine, can lead to mispairing during DNA replication, causing point mutations (e.g., G:C to A:T transitions), which is a well-established mechanism for initiating carcinogenesis. mdpi.com
Standard genotoxicity tests are used to screen for these effects:
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro test to detect point mutations caused by a chemical. nih.govyoutube.com The test uses bacterial strains with pre-existing mutations that can be reversed by the test chemical, allowing the bacteria to grow. The test is typically run with and without a fraction of liver enzymes (S9 mix) to account for metabolic activation. nih.govresearchgate.net
In Vitro Chromosomal Aberration Test: This test assesses the ability of a compound to cause structural changes in the chromosomes of cultured mammalian cells.
To date, specific public data on the genotoxicity of 1-DMA-2P is limited. However, the potential for nitrosamine (B1359907) formation remains a key theoretical mechanism for genotoxicity.
Carcinogenicity Mechanisms
The primary hypothetical mechanism for the carcinogenicity of 1-DMA-2P is linked to its potential to form a genotoxic N-nitrosamine derivative, as described in the previous section. The carcinogenic process is generally understood as a multi-stage process initiated by genetic damage.
Initiation: As detailed above, metabolic activation of the N-nitrosamine derivative of 1-DMA-2P could lead to the formation of DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery before cell division, they can become permanent mutations in critical genes, such as proto-oncogenes or tumor suppressor genes. This is the "initiation" step of carcinogenesis. mdpi.comnih.gov
Promotion and Progression: Following initiation, other factors (which could include chronic irritation and inflammation caused by the compound itself) can promote the proliferation of these mutated cells, leading to the development of tumors.
Studies on various N-nitrosamines, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), have demonstrated their potent carcinogenicity in numerous animal species, often targeting the liver, respiratory tract, and kidney. nih.gov The carcinogenic mechanism for these compounds is strongly linked to their metabolic activation and subsequent DNA alkylation. mdpi.com While no direct carcinogenicity studies on 1-DMA-2P are publicly available, this well-established pathway for structurally related compounds provides a strong basis for a potential carcinogenicity mechanism.
| Step | Mechanism for N-Nitrosamine Derivative | Molecular Event |
| Formation | Nitrosation of 1-DMA-2P in the presence of nitrite | Formation of N-Nitrosodimethylisopropanolamine |
| Activation | Metabolic activation by Cytochrome P450 enzymes | Generation of a reactive electrophile (alkyldiazonium ion) |
| Initiation | Covalent binding of electrophile to DNA | Formation of DNA adducts, leading to mutations if unrepaired |
| Promotion | Clonal expansion of mutated cells | Development of pre-neoplastic lesions and tumors |
Reproductive and Developmental Toxicology Mechanisms
Research into the reproductive and developmental toxicity of 1-DMA-2P is informed by studies on structurally similar amino alcohols. A key potential mechanism involves the disruption of choline homeostasis. nih.gov
Choline is a vital nutrient, particularly during gestation, for fetal development. It is a precursor for the synthesis of phospholipids essential for cell membrane structure and for the neurotransmitter acetylcholine, which is critical for brain development. nih.govnih.gov
A plausible mechanism for 1-DMA-2P, based on studies of the analogous compound 2-Amino-2-methyl-1-propanol (AMP), is the perturbation of uterine choline synthesis and availability. nih.gov
Interference with Choline Metabolism: Amino alcohols can interfere with the pathways that synthesize and transport choline. This could lead to a localized choline deficiency in the reproductive tract and developing embryo.
Impact on Implantation and Development: A sufficient supply of choline is critical for maintaining the uterine environment and supporting implantation. Choline deficiency can affect epigenetic processes (like DNA methylation) that control gene expression pathways essential for maintaining pregnancy and for proper cell energetics in the developing fetus. nih.gov
In animal studies with the analog AMP, developmental effects such as post-implantation loss were observed, but typically at doses that also caused maternal toxicity. nih.gov This suggests that the developmental toxicity may be a secondary effect of maternal stress. However, the underlying mechanism involving choline perturbation remains a significant and plausible direct pathway. nih.gov
Immunotoxicological Pathways
The immunotoxicological profile of 1-DMA-2P is complex, with evidence suggesting it can modulate immune responses. This is most clearly demonstrated by its inclusion as a component of the drug Inosine (B1671953) Pranobex. wikipedia.org
Inosine Pranobex is a complex of inosine and the salt of p-acetamidobenzoic acid with 1-DMA-2P, and it is known to have immunomodulatory properties. patsnap.commdpi.com The mechanisms are believed to be multifaceted:
Enhancement of Cell-Mediated Immunity: In the context of Inosine Pranobex, 1-DMA-2P is part of a complex that enhances T-lymphocyte proliferation and differentiation. patsnap.comrxreasoner.com It promotes a Th1-type response, which is crucial for fighting viral infections. This involves increasing the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). patsnap.comrxreasoner.com
Potentiation of Phagocytic Cells: The complex has been shown to potentiate the chemotaxis and phagocytosis of neutrophils, monocytes, and macrophages, which are the first line of defense against pathogens. rxreasoner.com
Inhibition of Histamine (B1213489) Release: Independent of its role in Inosine Pranobex, 1-DMA-2P has been noted to cause a small but significant inhibition of histamine release from human mast cells. mallakchemicals.com The exact mechanism is not fully elucidated but could involve stabilizing mast cell membranes or interfering with the signaling cascade that leads to degranulation. nih.gov
While these effects are largely immunomodulatory (i.e., altering the immune response), they fall under the broad scope of immunotoxicology. The activity of 1-DMA-2P within the Inosine Pranobex complex demonstrates a clear interaction with key immunological pathways, particularly those governing lymphocyte and phagocyte function. rxreasoner.comnih.gov
Neurotoxicity Mechanisms
Specific research detailing the neurotoxicity mechanisms of this compound is not extensively available. General safety information indicates that exposure to vapors may lead to symptoms such as mental confusion and convulsions. However, studies identifying the specific molecular pathways, such as interactions with neurotransmitter receptors, effects on ion channels, or induction of oxidative stress in neural tissues, are not detailed in the available literature. A study on several alkylalkanolamines, including this compound (referred to as DMIPA), found it to be moderately toxic upon acute vapor exposure in rats, but did not investigate the underlying neurotoxic mechanisms nih.gov.
Biotransformation and Metabolite Research
Comprehensive studies on the biotransformation and metabolic fate of this compound in biological systems have not been identified.
Information regarding the specific metabolic pathways, such as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, for this compound is not described in the available scientific literature. The enzymes responsible for its metabolism, for instance, within the Cytochrome P450 superfamily, have not been characterized.
There are no available studies that identify or characterize the metabolites of this compound. Consequently, the chemical structures and toxicological profiles of any potential metabolites remain unknown.
Ecotoxicological Mechanisms in Environmental Compartments
Detailed research on the ecotoxicological mechanisms of this compound in various environmental compartments is not available. General environmental precautions advise against its release into sewer systems or waterways, but specific mechanistic studies are lacking echemi.com.
There is no specific information available on the mechanisms of aquatic ecotoxicity for this compound. Studies detailing its effects on aquatic organisms, such as fish, invertebrates (like Daphnia), or algae, at a molecular or cellular level have not been found. Therefore, data on endpoints like reproductive effects, developmental toxicity, or specific modes of action in aquatic species are not documented.
No studies were found that investigate the terrestrial ecotoxicity mechanisms of this compound. The impact of this compound on soil organisms (e.g., earthworms, microorganisms) and plant life, including its persistence, bioavailability, and potential for bioaccumulation in terrestrial ecosystems, has not been documented in the available literature.
Bioaccumulation Potential and Mechanisms
The potential for a chemical substance to bioaccumulate in living organisms is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a substance builds up in an organism to a level higher than that in the surrounding environment. This section explores the bioaccumulation potential of this compound based on its physicochemical properties and available data.
The tendency of a substance to bioaccumulate is often predicted by its octanol-water partition coefficient (Log Pow), which measures its lipophilicity, or affinity for fatty tissues where accumulation typically occurs. A low Log Pow value generally indicates a lower potential for bioaccumulation.
For this compound, the reported Log Pow values are consistently low. One safety data sheet reports a Log Pow of -0.12 at 23°C echemi.com. Another source provides an estimated Log Pow of -0.52 and an experimental value of 0.20 thegoodscentscompany.com. These values suggest a low potential for bioaccumulation, as substances with significant bioaccumulation potential typically have much higher Log Pow values.
Furthermore, this compound is completely miscible in water, a property that also points towards a low likelihood of bioaccumulation echemi.comlookchem.com. High water solubility generally correlates with lower partitioning into the fatty tissues of organisms.
Physicochemical Properties of this compound Relevant to Bioaccumulation
| Property | Value | Temperature (°C) | Reference |
| Log Pow | -0.12 | 23 | echemi.com |
| Log Pow (Experimental) | 0.20 | Not Specified | thegoodscentscompany.com |
| Log Pow (Estimated) | -0.52 | Not Specified | thegoodscentscompany.com |
| Water Solubility | Completely miscible | 20 | echemi.com |
| Water Solubility | Miscible | Not Specified | lookchem.comwikipedia.org |
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Table 1: Potential AI/ML Applications for 1-Dimethylamino-2-propanol
| Application Area | AI/ML Technique | Predicted Outcome/Property | Potential Impact |
|---|---|---|---|
| Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Boiling point, melting point, vapor pressure, solubility, toxicity. mdpi.commit.edu | Reduced experimental costs and time; enhanced safety assessments. |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimal reaction conditions (temperature, pressure, catalyst) for synthesis. nih.gov | Improved yield, reduced waste, and lower energy consumption. |
| Synthesis Planning | Retrosynthesis Prediction Models | Novel and efficient synthetic routes from available starting materials. nih.govacnnewswire.com | Discovery of more sustainable and economical manufacturing processes. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | New molecules based on the DMAP scaffold with specific target properties. nih.govmdpi.com | Accelerated discovery of new pharmaceuticals and functional materials. |
Development of Novel Bioconjugation Strategies
Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a powerful tool in medicine and materials science. escholarship.orgresearchgate.net As a chiral amino alcohol, this compound is a prime candidate for developing new bioconjugation strategies. alfa-chemistry.comscbt.com Its dual functional groups—a hydroxyl group and a tertiary amine—allow for versatile chemical modifications.
Future research could explore the use of DMAP as a linker to attach therapeutic agents to target proteins, potentially creating more effective and targeted drug delivery systems. For example, researchers have successfully conjugated amino alcohols to nonsteroidal anti-inflammatory drugs (NSAIDs) to create hydrogels with enhanced biocompatibility and anti-inflammatory properties. nih.gov This approach could be adapted for DMAP to develop novel biomaterials.
Furthermore, the development of site-specific bioconjugation techniques is a key area of interest. escholarship.org Research could focus on enzymatic or chemo-selective methods to attach DMAP to specific amino acid residues on a protein's surface, such as cysteine or tyrosine. researchgate.net This precision allows for the creation of homogeneous bioconjugates that retain the protein's natural function while introducing the new properties conferred by DMAP. escholarship.org Such strategies could be valuable in creating targeted medical imaging agents, protein-drug conjugates, and advanced hybrid materials. researchgate.net
Exploration of Supramolecular Assemblies
The unique structural characteristics of this compound, particularly its chirality and its capacity for hydrogen bonding through its hydroxyl group, make it an excellent candidate for building complex supramolecular structures. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, leading to the formation of organized, functional structures.
Future investigations could focus on incorporating DMAP into larger molecular frameworks like polymers, metal-organic frameworks (MOFs), and other advanced materials. The chirality of DMAP could be leveraged to create materials with specific optical properties or for enantioselective recognition, which is crucial for developing chiral sensors or chiral stationary phases for chromatography.
The ability of amino acids, which also contain amine and carboxyl groups, to self-assemble into highly ordered, layered structures resembling β-sheets provides a model for how DMAP might behave. nih.gov Research could explore how the hydroxyl and dimethylamino groups of DMAP can direct the self-assembly of molecules into well-defined architectures, such as gels, liquid crystals, or nanotubes, stabilized by hydrogen bonds and other intermolecular forces. These novel supramolecular materials could find applications in areas ranging from catalysis to drug delivery.
Green Chemistry Approaches in Synthesis and Application
Applying the principles of green chemistry to the synthesis and use of this compound is a critical area for future research, aiming to reduce environmental impact and improve sustainability. This involves developing more efficient, less hazardous, and renewable-based processes.
A promising research direction is the synthesis of DMAP from renewable feedstocks. For instance, glycerol (B35011), a major byproduct of biodiesel production, can be converted into related amino alcohols, providing a sustainable alternative to petroleum-based starting materials. researchgate.net Catalytic "hydrogen borrowing" or "hydrogen autotransfer" methodologies, which use alcohols to alkylate amines with water as the only byproduct, represent an atom-economical approach for DMAP synthesis. rsc.org Another avenue is the use of biocatalysis, employing engineered enzymatic cascades to convert bio-based diols into amino alcohols under mild, aqueous conditions, which significantly reduces energy consumption and waste generation. rsc.org
In terms of applications, DMAP is being investigated for its potential role in carbon capture technologies. smolecule.com Its amino group can react with carbon dioxide (CO2), and future research could focus on optimizing this process and developing efficient systems for CO2 capture from industrial emissions, contributing to climate change mitigation efforts.
Table 2: Green Chemistry Strategies for this compound
| Strategy | Description | Potential Benefit |
|---|---|---|
| Bio-based Synthesis | Utilizing renewable feedstocks like glycerol or biomass-derived diols. researchgate.netrsc.org | Reduces reliance on fossil fuels; valorizes waste streams. |
| Catalytic Amination | Employing "hydrogen borrowing" techniques with heterogeneous or homogeneous catalysts. rsc.org | High atom economy; water is the only byproduct. |
| Enzymatic Synthesis | Using engineered enzyme cascades for the amination of diols. rsc.org | Mild reaction conditions (room temperature and pressure); high selectivity. |
| Carbon Capture | Application of DMAP as a solvent for capturing CO2 from flue gases. smolecule.com | Contributes to reducing greenhouse gas emissions. |
Advanced Remediation Technologies for Environmental Contamination
The industrial use of this compound in applications such as water treatment and as a chemical intermediate means it has the potential to be released into the environment through wastewater streams. eastman.comcphi-online.com Therefore, a crucial area of future research is the development of advanced remediation technologies to address potential environmental contamination.
Biodegradation studies are fundamental to understanding the environmental fate of DMAP. Research should investigate the metabolic pathways by which microorganisms in soil and water break down the compound. Anaerobic digestion, a process where microorganisms break down biodegradable material without oxygen, is a common method for treating sewage sludge and industrial wastewater. wikipedia.org Studies are needed to determine the efficiency of anaerobic digestion in degrading DMAP and to identify the microbial consortia involved, similar to research conducted on amino acids. nih.gov
For more persistent contamination, advanced remediation technologies could be explored. These include bioremediation strategies that enhance the activity of naturally occurring microorganisms, or phytoremediation, which uses plants to remove, degrade, or contain contaminants. epa.govresearchgate.net Additionally, the application of nanotechnology, such as the use of metal-based or carbon-based nanomaterials as adsorbents or catalysts, could offer highly efficient methods for removing DMAP from contaminated water. mdpi.com Developing a comprehensive understanding of DMAP's environmental behavior and establishing effective remediation protocols will be essential for its sustainable use.
Q & A
Q. Can 1DMA2P be integrated with non-aqueous solvents or solid sorbents to improve CO2 capture performance?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
